2-{[(4-Fluorophenyl)amino]methyl}phenol
Description
Properties
IUPAC Name |
2-[(4-fluoroanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h1-8,15-16H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTBLHUOEYLYNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(4-Fluorophenyl)amino]methyl}phenol typically involves the condensation reaction between benzaldehyde and 4-fluoroaniline in the presence of hydrochloric acid as a catalyst . This reaction results in the formation of 4-fluoroanilinobenzaldehyde, which is then further processed to obtain the desired compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl group in 2-{[(4-fluorophenyl)amino]methyl}phenol is susceptible to oxidation. Common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can convert the phenol into a quinone derivative. The fluorine substituent on the phenyl ring may stabilize intermediate radicals during oxidation, potentially influencing reaction rates compared to chloro analogs.
| Reaction Type | Reagents | Product | Key Observations |
|---|---|---|---|
| Oxidation | H₂O₂, KMnO₄ | Quinone derivative | Fluorine may enhance radical stability |
Reduction Reactions
| Reaction Type | Reagents | Product | Key Observations |
|---|---|---|---|
| Reduction | NaBH₄ | Secondary amine | Fluorine’s electronic effect may alter reactivity |
Electrophilic Aromatic Substitution
The phenolic hydroxyl group acts as a strong activating group, directing electrophiles (e.g., halogens, nitration agents) to the para and ortho positions. The fluorine substituent on the phenyl ring may deactivate the ring slightly due to its electron-withdrawing nature, though the amino group’s activating effect dominates .
Nucleophilic Aromatic Substitution
While less common, nucleophilic substitution could occur at positions activated by electron-withdrawing groups. The fluorine substituent’s meta-directing nature might facilitate substitution under specific conditions (e.g., strong base, elevated temperatures) .
| Reaction Type | Reagents | Product | Key Observations |
|---|---|---|---|
| Substitution | Strong nucleophile (e.g., NH₂⁻) | Substituted phenol | Requires activating groups (e.g., nitro) |
Biological Interaction and Degradation
In vitro studies of related compounds (e.g., chlorophenyl derivatives) suggest susceptibility to metabolic degradation via hydroxylation or oxidation. The fluorine substituent may enhance metabolic stability compared to chlorine due to its stronger electron-withdrawing effect .
| Biological Fate | Pathway | Product | Key Observations |
|---|---|---|---|
| Metabolic degradation | Hydroxylation | Hydroxylated metabolite | Fluorine may reduce biotransformation rates |
Spectroscopic and Structural Insights
Characterization techniques like NMR and IR are critical for verifying reaction outcomes. For example:
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications across different scientific domains:
Chemistry
- Reagent in Organic Synthesis : 2-{[(4-Fluorophenyl)amino]methyl}phenol serves as a reagent in various organic synthesis reactions. Its ability to participate in nucleophilic substitutions makes it valuable for synthesizing more complex organic molecules.
Biology
- Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes, particularly histone deacetylases (HDACs). This inhibition is significant as HDACs are involved in the regulation of gene expression and have implications in cancer progression .
- Cellular Mechanisms : Studies have shown that the compound can influence cellular signaling pathways by modulating gene expression related to cell cycle regulation and apoptosis. This makes it a candidate for further exploration in cancer research.
Medicine
- Anticancer Activity : Various studies have demonstrated the anticancer potential of this compound. For example, it has been tested against multiple cancer cell lines, including prostate carcinoma (PC3) and breast cancer (MCF-7). The compound exhibited varying levels of cytotoxicity, with some derivatives showing IC50 values lower than established drugs like imatinib .
| Compound | Cell Line | IC50 (μM) | Comparison to Imatinib |
|---|---|---|---|
| 2b | PC3 | 52 | Lower |
| 2c | MCF-7 | 100 | Comparable |
Industry
- Material Development : The compound is also explored for its potential applications in the development of new materials and chemical processes. Its unique chemical properties may lead to innovative uses in various industrial applications.
In Vitro Studies
In vitro experiments have assessed the antiproliferative effects of derivatives similar to this compound against several tumor cell lines. Results indicated that modifications in functional groups significantly enhance cytotoxicity compared to other compounds.
Xenograft Models
In vivo studies utilizing xenograft models have shown that related compounds can significantly inhibit tumor growth. For instance, one study reported a tumor growth inhibition rate of approximately 48.89% compared to standard treatments, highlighting the therapeutic potential of this class of compounds .
Mechanism of Action
The mechanism of action of 2-{[(4-Fluorophenyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound’s phenol and aniline groups allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. Detailed studies are required to fully elucidate its mechanism of action and identify its molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural similarities with other phenolic derivatives featuring substituted aminomethyl groups. Key analogues include:
Key Structural Insights :
- The ortho-substituted aminomethyl group stabilizes molecular conformation, critical for interactions in biological systems (e.g., glycine receptors) .
Antitumor and Anti-inflammatory Activity :
- Triazine Derivatives: Compound 10 (4-{2-[4-(5-Aminopentylamino)-6-(4-fluorophenylamino)-1,3,5-triazin-2-ylamino]ethyl}phenol) demonstrates significant in vivo antitumor efficacy, outperforming its 3-fluorophenyl-substituted analogue (Compound 6) due to optimized fluorine positioning .
- Halogenation Effects: Halogenated phenols (e.g., 4-fluorophenyl derivatives) exhibit lower EC50 values (higher potency) in glycine receptor activation compared to non-halogenated analogues (P<0.0001) .
Antimicrobial and Antioxidant Activity :
- Isopropyl methylphenol (IPMP), a structurally distinct phenol, shows bactericidal effects, highlighting the role of alkyl/aryl substitutions in bioactivity .
Physicochemical Properties
| Property | 2-{[(4-Fluorophenyl)amino]methyl}phenol | 2-[(4-Methylphenyl)amino]methylphenol | 4-{Phenyl[(2,2,2-trifluoroethyl)amino]methyl}phenol |
|---|---|---|---|
| Molecular Weight (g/mol) | ~231.23 | ~213.27 | ~281.27 |
| LogP (Predicted) | ~2.1 | ~2.5 | ~3.0 |
| Solubility | Moderate in polar solvents | High in organic solvents | Low (hydrophobic trifluoroethyl group) |
Fluorine Impact :
- Reduces logP (increased polarity) compared to methyl groups, enhancing water solubility and bioavailability .
Biological Activity
2-{[(4-Fluorophenyl)amino]methyl}phenol, also known as 4-Fluorophenylaminomethylphenol, is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. Its structure, characterized by the presence of a fluorine atom and an amino group, suggests that it may interact with various biological targets, making it a subject of extensive study.
- Molecular Formula : C13H12FNO
- Molecular Weight : 217.24 g/mol
- IUPAC Name : this compound
- Chemical Structure :
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. It has been shown to inhibit histone deacetylases (HDACs), which are crucial for regulating gene expression and cellular functions. This inhibition can lead to altered cell cycle progression and apoptosis in cancer cells, making it a candidate for anticancer therapies .
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. In particular:
- Antibacterial Activity : The compound exhibits significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing less efficacy against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.
- Mechanism : The presence of the fluorine atom enhances the hydrophobic interactions with bacterial enzymes, particularly FabH, which is essential for fatty acid biosynthesis in bacteria. This interaction may disrupt bacterial growth and proliferation .
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The proposed mechanism involves:
- HDAC Inhibition : By inhibiting HDACs, the compound promotes the acetylation of histones, leading to the reactivation of tumor suppressor genes and the downregulation of oncogenes .
- Cell Cycle Arrest : Treated cancer cells exhibit cell cycle arrest at the G1 phase, which is critical for preventing uncontrolled cell division.
Case Studies
-
Antibacterial Efficacy Study :
- Objective : To evaluate the antibacterial activity against selected bacterial strains.
- Methodology : Agar dilution method was used to determine minimum inhibitory concentrations (MIC).
- Results : The compound showed a MIC of 32 µg/mL against S. aureus, indicating strong antibacterial properties compared to control agents .
- Anticancer Activity Assessment :
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Antibacterial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | C13H12FNO | High against Gram-positive | High (HDAC inhibitor) |
| 4-Fluorobenzaldehyde | C7H5FO | Moderate | Low |
| Schiff Bases Derived from Amines | Varies | Variable | Moderate |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-{[(4-Fluorophenyl)amino]methyl}phenol, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via Schiff base formation. For example, refluxing 4-fluorophenylamine with 2-hydroxybenzaldehyde derivatives in ethanol under acidic/basic conditions yields the target compound. Reaction optimization involves adjusting stoichiometry (e.g., 1:1 molar ratio), temperature (reflux at ~80°C), and solvent polarity. Evidence from cobalt complex synthesis shows yields of 70–16% after recrystallization from CH₂Cl₂/petroleum ether .
- Key Parameters : Monitor reaction progress via TLC or HPLC. Purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent).
Q. How is this compound characterized spectroscopically?
- Techniques :
- FTIR/Raman : Identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹, phenolic O-H at ~3500 cm⁻¹, C-F vibration at ~1200 cm⁻¹) .
- NMR : Use and NMR to confirm aromatic proton environments (e.g., para-fluorophenyl protons at δ 6.8–7.2 ppm) and methylene bridge (δ ~4.5 ppm) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., Jahn-Teller distortions in metal complexes) .
Q. What safety protocols are recommended for handling this compound?
- Guidelines : Wear PPE (gloves, lab coat, goggles), avoid inhalation, and work in a fume hood. Waste should be segregated and treated by certified facilities due to potential toxicity. Evidence from similar phenolic compounds highlights risks of skin irritation and environmental persistence .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, amino-methyl substitution) influence biological activity?
- Structure-Activity Relationship (SAR) :
- Fluorine enhances lipophilicity and metabolic stability, improving membrane permeability.
- The amino-methyl group enables hydrogen bonding with biological targets (e.g., enzymes or DNA).
- Comparative studies on analogues (e.g., 2-amino-4-fluorophenol derivatives) show enhanced antimicrobial activity when electron-withdrawing groups are introduced .
- Experimental Design : Test derivatives against bacterial strains (e.g., E. coli, S. aureus) via MIC assays. Correlate logP values with activity using HPLC-measured partition coefficients.
Q. What computational methods predict the compound’s reactivity and binding modes?
- Approaches :
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to study tautomerism (phenol-imine vs. keto-amine forms).
- Molecular Docking : Simulate interactions with target proteins (e.g., cytochrome P450) using AutoDock Vina.
- QSAR Models : Train regression models on bioactivity data from analogues to predict IC₅₀ values .
Q. How can conflicting spectral data (e.g., NMR shifts, IR bands) be resolved?
- Analysis Workflow :
Verify solvent effects (e.g., DMSO vs. CDCl₃ on NMR shifts).
Compare experimental data with simulated spectra (e.g., using ACD/Labs or Gaussian).
Cross-validate with XRD data to confirm tautomeric forms or crystal packing effects .
- Case Study : Discrepancies in phenolic O-H IR bands may arise from intermolecular H-bonding in solid vs. solution states .
Q. What mechanisms underlie its potential antimicrobial or anticancer effects?
- Hypotheses :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
